molecular formula C10H15BrClN B2549234 (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391414-33-7

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2549234
CAS No.: 1391414-33-7
M. Wt: 264.59
InChI Key: LEQDIWNGVYSISP-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a bromophenyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its application. As an amine, it could act as a base or nucleophile in various reactions .

Future Directions

The potential applications of this compound could be vast, given the reactivity of both the amine and bromophenyl groups. It could be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the bromination of 2-methyl-2-phenylpropanoic acid, followed by amination. The bromination reaction can be performed in acidic, alkaline, or neutral conditions, often using bromine in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and subsequent amination processes, ensuring high purity and yield. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 4-bromobenzoate
  • N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

(S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and bromophenyl group, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQDIWNGVYSISP-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.